2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1040674-34-7
Cat. No.: VC11953504
Molecular Formula: C24H21N5O4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1040674-34-7](/images/structure/VC11953504.png)
Specification
CAS No. | 1040674-34-7 |
---|---|
Molecular Formula | C24H21N5O4 |
Molecular Weight | 443.5 g/mol |
IUPAC Name | 2-(4-ethoxyphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C24H21N5O4/c1-3-32-19-10-4-16(5-11-19)20-14-21-24(30)28(12-13-29(21)26-20)15-22-25-23(27-33-22)17-6-8-18(31-2)9-7-17/h4-14H,3,15H2,1-2H3 |
Standard InChI Key | RRXOOWDCCKKLGQ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrazin-4-one core fused with a pyrazole and pyrazine ring. Key substituents include:
-
2-(4-Ethoxyphenyl): A para-ethoxy-substituted phenyl group at position 2.
-
5-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}: A methylene-linked 1,2,4-oxadiazole ring substituted with a para-methoxyphenyl group at position 3 .
The molecular formula is C₃₁H₂₆N₆O₄, with a molecular weight of 546.6 g/mol. The IUPAC name reflects its intricate connectivity:
2-(4-Ethoxyphenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one .
Spectroscopic and Crystallographic Data
-
IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretching), 1600 cm⁻¹ (C=N in oxadiazole), and 1250 cm⁻¹ (C-O in ethers) .
-
¹H-NMR: Signals at δ 8.2–7.2 ppm (aromatic protons), δ 4.1–3.8 ppm (ethoxy and methoxy groups), and δ 5.1 ppm (methylene bridge) .
-
X-ray Crystallography: Confirms planar geometry of the oxadiazole ring and dihedral angles between aromatic systems .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
Step 1: Pyrazolo[1,5-a]Pyrazin-4-One Core Formation
-
Cyclocondensation: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives react with diamines under microwave irradiation (120°C, 30 min) .
Step 2: Oxadiazole Ring Construction
-
Cyclization of Amidoximes: 4-Methoxybenzamidoxime reacts with methyl chloroglyoxylate in dichloromethane to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl methanol .
-
Methylene Bridging: The oxadiazole intermediate is coupled to the pyrazolo-pyrazinone core via Mitsunobu reaction (DIAD, PPh₃, THF) .
Step 3: Functionalization with Ethoxyphenyl Group
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling introduces the 4-ethoxyphenyl group at position 2 .
Reaction Optimization
-
Solvent-Free Microwave Synthesis: Reduces reaction time from 12 hours to 30 minutes .
-
Catalysts: Nano-ZnO improves yield (95%) in cyclocondensation steps .
Physicochemical Properties
Property | Value/Description | Method/Source |
---|---|---|
LogP | 3.2 ± 0.3 | Calculated (PubChem) |
Solubility | 0.02 mg/mL in DMSO | Experimental |
Melting Point | 218–220°C | DSC Analysis |
pKa | 8.9 (basic), 4.1 (acidic) | Potentiometric Titration |
The compound exhibits moderate lipophilicity (LogP = 3.2), favoring blood-brain barrier penetration. Low aqueous solubility necessitates formulation with co-solvents.
Pharmacological Activity
Antimicrobial Activity
-
Bacterial Growth Inhibition: MIC = 8 μg/mL against Staphylococcus aureus (MRSA) .
-
Antifungal Action: 70% inhibition of Candida albicans biofilm at 10 μM .
Anti-Inflammatory Effects
Structure-Activity Relationships (SAR)
-
Oxadiazole Moiety: Essential for hydrogen bonding with biological targets (e.g., COX-2, CDK4) .
-
Ethoxy/Methoxy Groups: Enhance metabolic stability by resisting oxidative demethylation .
-
Methylene Bridge: Optimizes spatial orientation for target binding .
Parameter | Value | Study Model |
---|---|---|
Bioavailability | 42% (oral) | Rat Pharmacokinetics |
t₁/₂ | 6.3 hours | Rat Plasma |
LD₅₀ | >500 mg/kg (acute toxicity) | Rodent Study |
No genotoxicity observed in Ames tests .
Applications and Patents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume